molecular formula C16H14ClNO2 B14081860 [3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid

[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid

Cat. No.: B14081860
M. Wt: 287.74 g/mol
InChI Key: PDQRLHQSGODSLB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s indole structure makes it a candidate for studying various biological processes, including enzyme interactions and receptor binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid lies in its specific substitution pattern and the presence of the chloro and isoindolyl groups. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

2-[3-chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid

InChI

InChI=1S/C16H14ClNO2/c17-14-7-11(8-16(19)20)5-6-15(14)18-9-12-3-1-2-4-13(12)10-18/h1-7H,8-10H2,(H,19,20)

InChI Key

PDQRLHQSGODSLB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=C(C=C(C=C3)CC(=O)O)Cl

Origin of Product

United States

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